molecular formula C10H9NO3S B1202051 Badische Acid CAS No. 86-60-2

Badische Acid

Cat. No. B1202051
CAS RN: 86-60-2
M. Wt: 223.25 g/mol
InChI Key: FYVOTMMSGKWFPK-UHFFFAOYSA-N
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Description

Badische Acid , also known as 7-Aminonaphthalene-1-sulfonic acid , is a chemical compound with the molecular formula C₁₀H₉NO₃S and a molecular weight of 223.25 g/mol . It is a sulfonic acid derivative of naphthalene, containing an amino group (NH₂) and a sulfonic acid group (SO₃H) attached to the naphthalene ring.

Future Directions

: SIELC Technologies - Badische Acid : The Merck Index Online - Badische Acid

properties

IUPAC Name

7-aminonaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14/h1-6H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVOTMMSGKWFPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)N)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00235335
Record name Badische acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Badische Acid

CAS RN

86-60-2
Record name Badische acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Badische acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Badische acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-aminonaphthalene-1-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BADISCHE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X2OFI65RR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
JC Theiss, MB Shimkin… - Journal of the National …, 1981 - academic.oup.com
… Two sulfonic acid derivatives of 2-naphthylamine, badische acid (2-naphthylamine-8-sulfonic acid) and amido-G-acid (2-naphthylamine-6,8-disulfonic acid), produced a statistically …
Number of citations: 14 academic.oup.com
JCS Chang, JD Mobley - Journal of the Air Pollution Control …, 1983 - Taylor & Francis
… Badische acid and caustic waters are both byproducts from a cyclohexanone plant. As can be seen in Table II, the major organic acids in the two Badische DBA are long chain or high …
Number of citations: 38 www.tandfonline.com
RW Beattie, FC Whitmore - Journal of the American Chemical …, 1933 - ACS Publications
Mandelic acid undergoes an esterification process at 200 or below into PhCHOHCO—O—(CHPhCOO) M—CHPhCOOH but the pyrolysis into diphenylmaleic anhydride and …
Number of citations: 15 pubs.acs.org
PR Duchowicz, A Talevi, LE Bruno-Blanch… - Bioorganic & Medicinal …, 2008 - Elsevier
Solubility has become one of the key physicochemical screens at early stages of the drug development process. Solubility prediction through Quantitative Structure–Property …
Number of citations: 111 www.sciencedirect.com
JD Mobley, JCS Chang - Journal of the Air Pollution Control …, 1981 - Taylor & Francis
Extensive research has determined that adipic acid, when used as an additive to a limestone flue gas desulfurization (FGD) system, will improve the performance of the system. Both SO …
Number of citations: 22 www.tandfonline.com
JD Hoblcy, JC Dickerman - 1984 - p2infohouse.org
… However, the tests using the Badische acid were terminated after the first teat because of severe foming in the absorber and quench recirculation tanks which made it very difficult to >…
Number of citations: 2 p2infohouse.org
MH Fatemi, A Heidari, M Ghorbanzade - Bulletin of the Chemical …, 2010 - journal.csj.jp
In this work the aqueous solubilities of 145 drug-like compounds were predicted from their theoretical derived molecular descriptors. Descriptors which were selected by stepwise …
Number of citations: 15 www.journal.csj.jp
DS Cao, QS Xu, YZ Liang, X Chen… - Journal of …, 2010 - Wiley Online Library
Aqueous solubility of drug compounds plays a very important role in drug research and development. In this study, we have collected 225 diverse druglike molecules with accurate …
A Senning - 2006 - books.google.com
Noting a marked lack of comprehensiveness and/or contemporaneity among typical reference works on chemical etymology, as well as a somewhat spotty coverage of chemical terms …
Number of citations: 50 books.google.com
KIM Al-Malah - 2019 - academia.edu
The prediction of aqueous solubility of a set of 246 drug molecules with a broad range, varying from 120 up to 8,330 mg/L, as a function of pertinent molecular properties was examined. …
Number of citations: 3 www.academia.edu

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